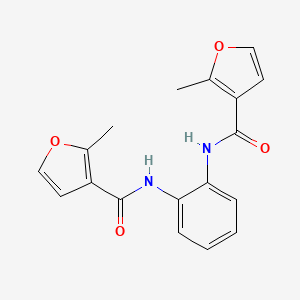
N-phenyl-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-4-biphenylcarboxamide, also known as BP-1, is a chemical compound that belongs to the family of benzophenone derivatives. It is widely used in various fields, including the cosmetic and pharmaceutical industries. BP-1 has gained significant attention due to its potential health effects on humans and the environment.
作用機序
N-phenyl-4-biphenylcarboxamide works by absorbing UV radiation and converting it into less harmful forms of energy, such as heat. It acts as a photoprotective agent by preventing skin damage caused by UV radiation. N-phenyl-4-biphenylcarboxamide is also known to have estrogenic activity, which means it can mimic the effects of estrogen in the body. This property has raised concerns about its potential adverse effects on human health.
Biochemical and Physiological Effects:
N-phenyl-4-biphenylcarboxamide has been found to have various biochemical and physiological effects. Studies have shown that it can affect the reproductive system, thyroid function, and immune system. N-phenyl-4-biphenylcarboxamide has been found to induce cell proliferation and DNA damage in human breast cancer cells. It has also been shown to increase the growth of breast cancer cells in vitro. These findings suggest that N-phenyl-4-biphenylcarboxamide may have a potential role in the development of breast cancer.
実験室実験の利点と制限
N-phenyl-4-biphenylcarboxamide is a widely used UV filter in sunscreens and other personal care products. Therefore, it is readily available for laboratory experiments. However, its estrogenic activity can make it challenging to work with, as it can interfere with the results of experiments involving hormone-sensitive cells and tissues. Therefore, researchers need to take extra precautions when working with N-phenyl-4-biphenylcarboxamide to ensure the accuracy of their results.
将来の方向性
There are several future directions for research on N-phenyl-4-biphenylcarboxamide. One area of interest is the potential health effects of N-phenyl-4-biphenylcarboxamide on humans. Further studies are needed to determine the extent of its estrogenic activity and its impact on human health. Another area of research is the environmental impact of N-phenyl-4-biphenylcarboxamide. Studies are needed to determine the extent of its presence in the environment and its potential impact on ecosystems. Additionally, researchers can explore alternative UV filters that do not have estrogenic activity to reduce the potential health and environmental risks associated with N-phenyl-4-biphenylcarboxamide.
Conclusion:
In conclusion, N-phenyl-4-biphenylcarboxamide is a widely used chemical compound that has gained significant attention due to its potential health effects on humans and the environment. It is commonly used as a UV filter in sunscreens and other personal care products. N-phenyl-4-biphenylcarboxamide has been found to have estrogenic activity, which has raised concerns about its potential adverse effects on human health. Further research is needed to determine the extent of its estrogenic activity and its impact on human health and the environment. Researchers can also explore alternative UV filters to reduce the potential risks associated with N-phenyl-4-biphenylcarboxamide.
合成法
N-phenyl-4-biphenylcarboxamide can be synthesized through the reaction of 4-biphenylcarboxylic acid with phenylamine in the presence of a dehydrating agent, such as thionyl chloride. The reaction yields N-phenyl-4-biphenylcarboxamide as a white crystalline solid with a melting point of 170-172°C.
科学的研究の応用
N-phenyl-4-biphenylcarboxamide has been extensively studied for its potential health effects on humans and the environment. It is commonly used as a UV filter in sunscreens, cosmetics, and other personal care products. N-phenyl-4-biphenylcarboxamide has also been found in various environmental samples, including water, soil, and air. Therefore, its potential impact on the environment and human health has been a major concern for researchers.
特性
IUPAC Name |
N,4-diphenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19(20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHBAOCFOVKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylbiphenyl-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

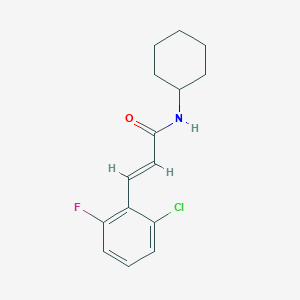
![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5739830.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)

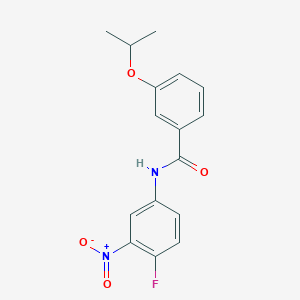

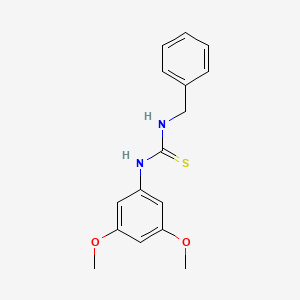
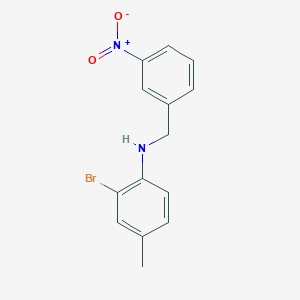

![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)
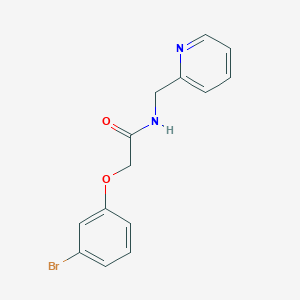
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
